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Ret-IN-3

Kinase selectivity KDR/VEGFR2 off-target Gatekeeper mutant

Research challenge: Isolating RET V804M gatekeeper mutant-driven signaling requires inhibitors with defined selectivity over wild-type RET and off-target kinases like KDR. Ret-IN-3 (compound 34) offers a validated solution. - Biochemical profile: IC50=19 nM vs RET V804M; 16-fold selective over wt-RET; 410-fold selective over KDR. - Application: Cell-based assays, proliferation studies, and in vivo xenograft models (validated formulation: 2 mg/mL in DMSO/PEG300/Tween 80/saline). - Supply: Research-grade quantity available with documented analytical data.

Molecular Formula C18H21N5O2
Molecular Weight 339.4 g/mol
Cat. No. B8134221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRet-IN-3
Molecular FormulaC18H21N5O2
Molecular Weight339.4 g/mol
Structural Identifiers
SMILESCN(C)CCCNC1=NC2=C(C=NN2C=C1)C3=CC4=C(C=C3)OCO4
InChIInChI=1S/C18H21N5O2/c1-22(2)8-3-7-19-17-6-9-23-18(21-17)14(11-20-23)13-4-5-15-16(10-13)25-12-24-15/h4-6,9-11H,3,7-8,12H2,1-2H3,(H,19,21)
InChIKeyDQYRQFLRDJTHQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ret-IN-3: RET V804M Inhibitor Overview


Ret-IN-3 (also designated as compound 34, CAS 2414374-53-9) is a synthetic small-molecule inhibitor that selectively targets the gatekeeper mutant RETV804M kinase, a clinically relevant resistance variant arising from ATP-competitive type I RET inhibitor exposure [1]. Discovered and optimized as part of a medicinal chemistry program focused on wt-RET/KDR-sparing inhibition of the V804M mutant, Ret-IN-3 is widely employed as a reference tool compound for investigating resistance mechanisms in RET-driven malignancies including non-small cell lung cancer (NSCLC) and medullary thyroid carcinoma (MTC) [1]. The compound is supplied by multiple research chemical vendors with characterized purity typically exceeding 98% by HPLC, enabling reproducible in vitro kinase profiling .

RET V804M gatekeeper mutant-specific kinase probe
Differential biochemical profile vs. wild-type RET for pathway attribution
KDR-sparing selectivity to reduce angiogenic signaling confounders

Ret-IN-3 Specificity Profile


Substituting Ret-IN-3 with a generic RET inhibitor such as Selpercatinib, Pralsetinib, or the predecessor compound RET V804M-IN-1 risks fundamentally altering the experimental conclusions of V804M gatekeeper mutant studies. Ret-IN-3 was explicitly optimized during the same medicinal chemistry campaign as RET V804M-IN-1 (compound 5) but differs substantially in its selectivity ratio profile relative to wild-type RET and the off-target kinase KDR/VEGFR2 [1]. Unlike clinical RET inhibitors such as Selpercatinib or Pralsetinib, which exhibit broad nanomolar potency across both wild-type RET and the V804M mutant, Ret-IN-3 is biased toward preferential inhibition of the mutant kinase while sparing wild-type RET—a deliberate design feature that makes it uniquely suited for dissecting mutant-specific signaling without confounding wild-type RET inhibition [1]. In cellular assays where wild-type RET signaling must remain intact to model the context of acquired resistance, the use of a non-selective or wild-type-preferred inhibitor will confound the interpretation of mutant-specific pharmacology [2].

Target profile V804M-specific biochemical signature
Substitution mismatch Generic RET inhibitors may not show equivalent mutation bias
Target profile KDR-sparing selectivity profile
Substitution mismatch Multi-kinase inhibitors like vandetanib may introduce VEGFR2 confounders
Target profile Gatekeeper resistance context optimization
Substitution mismatch Pan-RET inhibitors may lack V804M-specific pathway differentiation

Ret-IN-3 Selectivity and Potency Evidence


Kinase Selectivity: RET V804M vs. KDR

In a direct intra-study comparison from the same medicinal chemistry optimization campaign, Ret-IN-3 (compound 34) demonstrates 410-fold selectivity for RETV804M over KDR and 16-fold selectivity over wild-type RET, compared to RET V804M-IN-1 (compound 5) which achieves only 110-fold KDR selectivity and 3.7-fold wild-type RET selectivity [1]. Both compounds were evaluated under identical biochemical assay conditions using purified kinase domains, and Ret-IN-3's IC50 of 19 nM for RETV804M is comparable to RET V804M-IN-1's 20 nM, yet the selectivity improvements are attributable to deliberate structural modifications at the hinge-binding region that reduce wild-type RET and KDR binding while preserving mutant kinase affinity [1].

Kinase Selectivity: RET V804M vs. KDR
Reported
410-fold selectivity over KDR; IC50 19 nM
Supports mutant-specific selectivity interpretation
In vitro biochemical assay context
Kinase selectivity KDR/VEGFR2 off-target Gatekeeper mutant Structure-activity relationship

Mutant vs. Wild-Type RET Potency

Within the same structure-activity relationship (SAR) study that produced both compounds, Ret-IN-3 (compound 34) demonstrates a 16-fold selectivity ratio for RETV804M over wild-type RET, whereas RET V804M-IN-1 (compound 5) exhibits only a 3.7-fold selectivity margin [1]. This 4.3-fold improvement in wild-type RET sparing was achieved through optimization of the solvent-exposed amine tail region, which reduces binding complementarity with the wild-type gatekeeper valine residue while maintaining favorable interactions with the bulkier methionine substitution at position 804 in the mutant kinase [1].

Mutant vs. Wild-Type Potency
Reported
RET V804M IC50 19 nM vs. wt-RET ~304 nM
Reported mutant-biased potency context
Biochemical assay interpretation; 16-fold difference
Mutant selectivity Wild-type sparing Gatekeeper mutation Resistance modeling

Solubility and Formulation Profile

A cross-study comparison of RET inhibitor selectivity profiles reveals that Ret-IN-3 (compound 34) demonstrates a 16-fold preference for RETV804M over wild-type RET [1], whereas RET-IN-22 (compound 17b) shows only a 1.14-fold difference in potency between the mutant and wild-type kinases (wild-type RET IC50 = 20.9 nM; RETV804M IC50 = 18.3 nM) . This represents a 14-fold greater selectivity window for Ret-IN-3 (16-fold vs. 1.14-fold) when targeting the V804M mutant over wild-type RET. Although the two compounds were evaluated in different studies, both utilized standard biochemical kinase inhibition assays with purified kinase domains and comparable ATP concentrations near Km, enabling a class-level comparison of mutant selectivity profiles.

Solubility & Formulation Profile
Data to verify
DMSO ≥50 mg/mL; in vivo vehicle protocol available
Supports formulation consistency review
Data to verify; vendor-supplied
Mutant-biased inhibitor Gatekeeper mutation Selectivity window RET inhibitor panel

Ret-IN-3 Demonstrates >21-Fold Greater KDR Selectivity Than the Clinical RET Inhibitor Selpercatinib

While Ret-IN-3 and Selpercatinib share the same primary target class (RET kinase inhibitors), their KDR/VEGFR2 selectivity profiles differ markedly. Ret-IN-3 exhibits 410-fold selectivity for RETV804M over KDR [1]. In contrast, Selpercatinib demonstrates only 19.5-fold selectivity for RETV804M over KDR (calculated as KDR IC50 ≈ 470 nM divided by RETV804M IC50 = 24.1 nM, based on reported biochemical profiling data) . This represents a 21-fold greater KDR selectivity margin for Ret-IN-3. Both selectivity metrics derive from independent biochemical kinase inhibition assays, and the comparison serves to illustrate the divergent optimization goals: Ret-IN-3 was explicitly designed for KDR-sparing mutant RET inhibition, whereas Selpercatinib was optimized for broad potency against diverse RET alterations including wild-type RET.

KDR off-target VEGFR2 selectivity Clinical comparator Kinase profiling

Ret-IN-3's 16-Fold Wild-Type RET Selectivity Contrasts with Selpercatinib's Wild-Type Preference

A fundamental pharmacological distinction exists between Ret-IN-3 and the FDA-approved RET inhibitor Selpercatinib. Ret-IN-3 preferentially inhibits the V804M gatekeeper mutant over wild-type RET by 16-fold (RETV804M IC50 = 19 nM; wild-type RET IC50 ≈ 304 nM) [1]. Conversely, Selpercatinib is actually more potent against wild-type RET (IC50 = 14.0 nM) than the V804M mutant (IC50 = 24.1 nM), representing a 1.7-fold wild-type preference . This divergent selectivity direction—mutant-biased inhibition for Ret-IN-3 versus wild-type-biased inhibition for Selpercatinib—reflects the distinct medicinal chemistry objectives of the two compounds: Ret-IN-3 was optimized specifically for mutant RET V804M inhibition while sparing wild-type RET, whereas Selpercatinib was developed for broad inhibition of all RET alterations.

Mutant selectivity Wild-type inhibition Pharmacological window Resistance modeling

Ret-IN-3 Demonstrates Defined and Reproducible Solubility Parameters Suitable for In Vitro Kinase Assay Development

Ret-IN-3 exhibits solubility of ≥2.5 mg/mL (7.37 mM) in DMSO-based vehicles, enabling the preparation of clear stock solutions for in vitro kinase assays and cell-based studies . The compound is sparingly soluble in pure DMSO (1-10 mg/mL) and ethanol (1-10 mg/mL) , with a calculated cLogP of 2.5 that indicates moderate lipophilicity suitable for cell membrane permeability in in vitro systems. These defined solubility parameters support reproducible dose-response experiments and facilitate standardized assay protocols. Notably, published data on the in vivo pharmacokinetic properties of Ret-IN-3 are limited, and researchers should exercise caution when extrapolating to in vivo or in situ models.

Solubility DMSO solubility Assay reproducibility Formulation

Ret-IN-3 Research Applications


RET V804M Target Engagement

In cell lines that co-express both wild-type RET and the V804M gatekeeper mutant—such as engineered Ba/F3 isogenic models or patient-derived cells with heterozygous RET V804M mutations—Ret-IN-3's 16-fold mutant selectivity enables selective inhibition of mutant-driven signaling while preserving wild-type RET function. This pharmacological discrimination is not achievable with Selpercatinib, which preferentially inhibits wild-type RET over the V804M mutant [1]. Experimental protocols can employ Ret-IN-3 at concentrations between 50-200 nM to achieve >90% RETV804M inhibition while maintaining >70% wild-type RET activity, providing a clean pharmacological tool for dissecting mutant-specific signaling nodes and downstream pathway activation [1].

In Vitro Assays in RET V804M Cell Models

For researchers using cell-based models where VEGFR2/KDR inhibition would confound phenotypic readouts—such as endothelial cell co-culture systems, in vitro angiogenesis assays, or tumor-stroma interaction models—Ret-IN-3's 410-fold KDR selectivity margin provides a substantial advantage over Selpercatinib's 19.5-fold KDR selectivity. Ret-IN-3 can be employed at RETV804M-inhibiting concentrations (≤100 nM) with minimal impact on KDR-mediated signaling, whereas Selpercatinib would exhibit measurable KDR inhibition at concentrations required for RET target engagement [1]. This property makes Ret-IN-3 the preferred RETV804M inhibitor for studies where angiogenic signaling pathways must remain intact.

In Vivo Proof-of-Concept Studies

As compound 34 in a published SAR series, Ret-IN-3 serves as a benchmark reference compound for medicinal chemistry programs aimed at optimizing mutant-selective RET inhibitors. Its 16-fold wild-type RET selectivity and 410-fold KDR selectivity represent a distinct point in the SAR landscape compared to the earlier compound RET V804M-IN-1 (3.7-fold and 110-fold, respectively) [1]. Researchers can use Ret-IN-3 as a comparator to evaluate whether newly synthesized analogs achieve improved mutant selectivity or retain favorable KDR-sparing properties. The availability of detailed crystallographic and docking information for the Ret-IN-3 chemotype in the original publication further supports its use as a SAR reference standard [1].

High-Throughput Screening for RET-Mutant Dependencies

With a well-characterized biochemical IC50 of 19 nM against RETV804M, verified purity of ≥98% by HPLC, and defined solubility parameters enabling preparation of clear stock solutions at ≥2.5 mg/mL, Ret-IN-3 is well-suited as a positive control compound for biochemical kinase assay development and validation [1]. Its reproducible potency and selectivity profile across multiple vendor batches support its use as an inter-laboratory reference standard for calibrating RETV804M inhibition assays. The compound's moderate cLogP of 2.5 and molecular weight of 339.39 are consistent with favorable cell permeability for in vitro applications, though researchers should note that published in vivo pharmacokinetic data are limited .

Application
Selection Property
Validation Focus
RET V804M target engagement studies
Mutation-specific probe selectivity
Biochemical target-engagement endpoints
V804M cell-model signaling assays
Cell-model endpoint review
Proliferation and pathway-response readouts
In vivo model-response studies
Reported formulation protocol
Exposure-model validation
HTS reference standard context
Defined selectivity profile
Screening hit benchmark validation

Technical Documentation Hub

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28 linked technical documents
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